molecular formula C11H14O4 B14271544 9,9-Dimethyl-8-oxo-1,4-dioxaspiro[4.5]dec-6-ene-7-carbaldehyde CAS No. 134409-09-9

9,9-Dimethyl-8-oxo-1,4-dioxaspiro[4.5]dec-6-ene-7-carbaldehyde

Cat. No.: B14271544
CAS No.: 134409-09-9
M. Wt: 210.23 g/mol
InChI Key: JQMBCCYEYXIUDU-UHFFFAOYSA-N
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Description

9,9-Dimethyl-8-oxo-1,4-dioxaspiro[45]dec-6-ene-7-carbaldehyde is a complex organic compound with a unique spirocyclic structure This compound is characterized by the presence of a dioxaspiro ring system, which is a fused ring system containing oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Dimethyl-8-oxo-1,4-dioxaspiro[4.5]dec-6-ene-7-carbaldehyde typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of keto diols with a stereogenic center, which yields derivatives of the desired compound . The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, can be applied to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

9,9-Dimethyl-8-oxo-1,4-dioxaspiro[4.5]dec-6-ene-7-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile or electrophile used.

Scientific Research Applications

9,9-Dimethyl-8-oxo-1,4-dioxaspiro[4.5]dec-6-ene-7-carbaldehyde has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound in drug discovery.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 9,9-Dimethyl-8-oxo-1,4-dioxaspiro[4.5]dec-6-ene-7-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,9-Dimethyl-8-oxo-1,4-dioxaspiro[4.5]dec-6-ene-7-carbaldehyde is unique due to its specific spirocyclic structure and the presence of both an aldehyde and a ketone functional group. This combination of features makes it a versatile compound for various chemical reactions and applications, distinguishing it from other similar compounds.

Properties

CAS No.

134409-09-9

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

9,9-dimethyl-8-oxo-1,4-dioxaspiro[4.5]dec-6-ene-7-carbaldehyde

InChI

InChI=1S/C11H14O4/c1-10(2)7-11(14-3-4-15-11)5-8(6-12)9(10)13/h5-6H,3-4,7H2,1-2H3

InChI Key

JQMBCCYEYXIUDU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(C=C(C1=O)C=O)OCCO2)C

Origin of Product

United States

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